6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine
Description
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (CAS: 1546755-69-4) is a pyridine derivative characterized by a chloro substitution at the 6-position and a 2-methoxyethyl group at the N2 amine. Its molecular formula is C₈H₁₂ClN₃O, with a molecular weight of 201.66 g/mol . This compound is synthesized via nucleophilic aromatic substitution, where 2-chloro-3-nitropyridine reacts with 2-methoxyethylamine under reflux conditions in dioxane, followed by catalytic hydrogenation to reduce the nitro group to an amine . The methoxyethyl substituent enhances solubility in polar solvents, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
6-chloro-2-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H12ClN3O/c1-13-5-4-11-8-6(10)2-3-7(9)12-8/h2-3H,4-5,10H2,1H3,(H,11,12) |
InChI Key |
VDKYESHCGDDMMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine typically involves the reaction of 6-chloropyridine-2,3-diamine with 2-methoxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The chloro group and the methoxyethyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to the pyridine-2,3-diamine family, where modifications at the N2 and 6-positions significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Solubility and Reactivity
Critical Analysis of Substituent Effects
- Electron-Donating Groups (e.g., OCH₃, CH₃): Increase nucleophilicity at the amine positions, favoring dimerization or cross-coupling reactions .
- Electron-Withdrawing Groups (e.g., Cl, CF₃O): Enhance stability and binding affinity in kinase inhibition but reduce solubility .
- Bulky Substituents (e.g., cyclopentyl): Improve selectivity in enzyme inhibition but complicate synthetic scalability .
Biological Activity
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine is characterized by the presence of a chlorine atom at the 6th position and a methoxyethyl group at the N2 position of the pyridine ring. This unique structure contributes to its diverse biological activities, particularly in cancer research and enzyme inhibition.
Enzyme Inhibition
Research indicates that 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine acts as an inhibitor of fibroblast growth factor receptors (FGFRs). The binding affinity of this compound for FGFRs has been demonstrated to impede cellular proliferation in various cancer cell lines, particularly in hepatocellular carcinoma models like Hep3B cells.
Table 1: Inhibition of FGFR Activity
| Compound | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine | 5.4 | Hep3B | |
| Control (No treatment) | N/A | Hep3B | N/A |
Antiproliferative Effects
The antiproliferative effects of this compound have been documented through various assays, including MTT and colony formation assays. It has shown significant efficacy in reducing cell viability in treated cancer cells compared to untreated controls.
Table 2: Antiproliferative Activity
| Treatment | Cell Viability (%) | Reference |
|---|---|---|
| 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (10 µM) | 35 | |
| DMSO Control | 100 | N/A |
The mechanism underlying the biological activity of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine primarily involves its interaction with FGFRs. The compound forms hydrogen bonds with critical residues within the FGFR binding pocket, leading to receptor inhibition. This inhibition results in decreased downstream signaling pathways associated with cell growth and survival.
Metabolic Pathways
Upon administration, this compound undergoes metabolic transformations primarily in the liver. It is subjected to oxidation and conjugation reactions that influence its pharmacokinetics and biological activity. Understanding these pathways is crucial for optimizing its therapeutic potential.
Table 3: Metabolic Profile
| Metabolite | Formation Pathway | Biological Impact |
|---|---|---|
| Oxidized Metabolite A | Cytochrome P450-mediated | Reduced activity |
| Conjugated Metabolite B | Glucuronidation | Increased solubility |
Case Studies
A recent study examined the effects of 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine in vivo using xenograft models of liver cancer. The compound demonstrated significant tumor regression when administered at doses of 10 mg/kg bi-weekly.
Case Study Summary: Tumor Regression
| Treatment | Tumor Volume Reduction (%) | Reference |
|---|---|---|
| 6-Chloro-N2-(2-methoxyethyl)pyridine-2,3-diamine (10 mg/kg) | 65 | |
| Vehicle Control | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
